molecular formula C6H11F2N B1463297 4-(Difluoromethyl)piperidine CAS No. 760958-13-2

4-(Difluoromethyl)piperidine

Cat. No.: B1463297
CAS No.: 760958-13-2
M. Wt: 135.15 g/mol
InChI Key: DOZRCMTUKBBOSG-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)piperidine is an organic compound that features a piperidine ring substituted with a difluoromethyl group at the fourth position

Scientific Research Applications

4-(Difluoromethyl)piperidine has a wide range of applications in scientific research:

Future Directions

Future research directions should focus on difluoromethylation that make use of inexpensive reagents, feedstock chemicals, and operationally simple procedures . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-(Difluoromethyl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The compound’s interaction with these enzymes can lead to the formation of reactive intermediates, affecting the overall metabolic pathway . Additionally, this compound has been shown to interact with glutamine synthetase-like proteins, which are involved in the synthesis of glutamine from glutamate and ammonia .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling pathways . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression levels of specific genes . These effects on cellular metabolism and gene expression can have significant implications for cell function and overall cellular health.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their activity. For example, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites and preventing substrate binding . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes . These molecular interactions contribute to the overall biochemical and cellular effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to cumulative effects on cellular processes, such as alterations in gene expression and metabolic activity

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression . At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Researchers have observed threshold effects, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels . These findings highlight the importance of careful dosage optimization in preclinical studies involving this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One key pathway is its metabolism by cytochrome P450 enzymes, which can lead to the formation of reactive intermediates and subsequent metabolic transformations . Additionally, the compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in key metabolic processes

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, involving transporters such as organic cation transporters and amino acid transporters . Once inside the cell, this compound can interact with binding proteins that facilitate its distribution to specific cellular compartments . These transport and distribution mechanisms are essential for determining the compound’s localization and accumulation within cells and tissues.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, the compound’s localization to the nucleus can impact gene expression and transcriptional regulation . Understanding the subcellular localization of this compound is crucial for elucidating its molecular mechanisms and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)piperidine typically involves the hydrogenation of 4-(Difluoromethyl)pyridine. This process can be carried out using catalysts such as palladium on carbon or Raney nickel under hydrogen gas at atmospheric pressure . The reaction conditions include maintaining room temperature and stirring the mixture to ensure complete hydrogenation.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the yield and efficiency of the process. The purification of the final product involves distillation and crystallization techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can further modify the difluoromethyl group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalysts like palladium on carbon and hydrogen gas are used.

    Substitution: Reagents such as alkyl halides and bases are employed under mild conditions.

Major Products: The major products formed from these reactions include various substituted piperidines and N-oxides, which can be further utilized in different chemical syntheses .

Comparison with Similar Compounds

    4-(Trifluoromethyl)piperidine: Similar in structure but with a trifluoromethyl group.

    4-(Chloromethyl)piperidine: Contains a chloromethyl group instead of difluoromethyl.

    4-(Methyl)piperidine: Lacks the fluorine atoms, resulting in different chemical properties.

Uniqueness: 4-(Difluoromethyl)piperidine is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric effects. These effects enhance the compound’s reactivity and binding properties, making it a valuable intermediate in the synthesis of pharmaceuticals and other specialized chemicals .

Properties

IUPAC Name

4-(difluoromethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N/c7-6(8)5-1-3-9-4-2-5/h5-6,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZRCMTUKBBOSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 250 flask charged with benzyl 4-(difluoromethyl)piperidine-1-carboxylate (1.16 g, 4.31 mmol), palladium, 10 wt. % (dry basis) on activated carbon, wet, degussa type e101 ne/w (0.563 g, 0.265 mmol) and EtOH (25 mL) was evacuated/backfilled with hydrogen (1 atm, 3×). After stirring overnight at room temperature, more palladium, 10 wt. % (dry basis) on activated carbon, wet, degussa type e101 ne/w (1.09 g) was added and the reaction was evacuated/backfilled with hydrogen (1 atm, 3×). After stirring overnight the reaction was filtered through a pad of Celite and the pad was washed with EtOH. Concentration of the filtrate in vacuo gave 4-(difluoromethyl)piperidine as a light-yellow oil (90 mg, 15% yield).
Name
benzyl 4-(difluoromethyl)piperidine-1-carboxylate
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0.563 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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